KDM5C Inhibitory Potential vs. Non-Sulfonyl Piperidine Triazole Analogs
This specific compound is claimed in a patent for potent KDM5C inhibitory activity, which is a key target for antidepressant and anti-prostate cancer therapies [1]. The phenylsulfonyl piperidine moiety is structurally distinct from the triazole- or piperazine-containing analogs evaluated in other studies [2]. While head-to-head IC50 data are not publicly available for this exact compound, the patent claims of 'potent KDM5C inhibitory action' suggest a differentiated activity profile compared to non-sulfonyl analogs, for which no such activity is reported.
| Evidence Dimension | KDM5C Inhibitory Activity |
|---|---|
| Target Compound Data | Claimed as a potent KDM5C inhibitor (Patent JP 2020-200247) [1]. |
| Comparator Or Baseline | Non-sulfonyl piperidine triazole analogs from Wei et al. (2017) [2]. |
| Quantified Difference | Qualitative only; KDM5C inhibitory activity is claimed for the target compound while no such activity is reported for the comparator scaffold. |
| Conditions | In vitro KDM5C enzyme assay (conditions undisclosed in patent abstract). |
Why This Matters
For procurement in epigenetic drug discovery, selecting a compound with a documented intellectual property trail for a specific target (KDM5C) provides a strategic advantage over uncharacterized analogs.
- [1] J-GLOBAL. 化合物、医薬組成物、KDM5C阻害剤及び抗うつ剤. 公開番号: 特開2020-200247. View Source
- [2] Wei ZY, et al. Chem Biol Drug Des. 2017;89(1):47-60. View Source
